4-[(3-Methylbutoxy)methyl]piperidine hydrochloride
Description
Systematic IUPAC Nomenclature and Synonym Identification
The compound’s IUPAC name, 4-[(3-methylbutoxy)methyl]piperidine hydrochloride , reflects its parent piperidine structure, substituents, and salt form. The synonyms include EN300-41544 (vendor-specific identifier) and MFCD11857825 (MDL number).
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1171432-92-0 | |
| Molecular Formula | C₁₁H₂₄ClNO | |
| Molecular Weight | 221.77 g/mol | |
| Synonyms | EN300-41544, MFCD11857825 |
The structure comprises:
Molecular Geometry and Conformational Analysis
The piperidine ring adopts a chair conformation in neutral piperidine derivatives, but substituents and protonation influence deviations. Key features include:
- Piperidine Ring Geometry :
Substituent Orientation :
Conformational Flexibility :
- Piperidine derivatives often exhibit ring puckering (e.g., half-chair conformations
Properties
IUPAC Name |
4-(3-methylbutoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2)5-8-13-9-11-3-6-12-7-4-11;/h10-12H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVAXKMOFIASGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(3-Methylbutoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential biological activities. The compound, characterized by a piperidine ring substituted with a 3-methylbutoxy group, presents a promising avenue for research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅ClN
- Molecular Weight : 221.77 g/mol
- Chemical Structure : The compound features a piperidine ring, which is a six-membered saturated heterocyclic structure containing five carbon atoms and one nitrogen atom, along with the 3-methylbutoxy group that enhances its reactivity and potential interactions within biological systems .
The specific mechanism of action for this compound remains largely undefined due to limited empirical data. However, its structural similarity to other piperidine derivatives suggests potential interactions with various biological targets, including:
- Neurotransmitter Receptors : Similar compounds have been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, which could be relevant in therapeutic contexts .
Biological Activity
Preliminary studies indicate that compounds with similar structures may possess various biological activities, including:
- Antidepressant Effects : Some piperidine derivatives have been associated with antidepressant properties, possibly through modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Activity : Certain analogs have shown promise in reducing inflammation in vitro, suggesting that this compound might share this characteristic .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methylpiperidine | C₆H₁₃N | Simple methyl substitution on piperidine |
| 4-Methylpiperidine | C₆H₁₃N | Methyl group at the 4-position |
| 4-(3-Methylphenoxy)methylpiperidine hydrochloride | C₁₃H₂₀ClNO | Contains a phenoxy group |
| N-Boc-piperidine | C₇H₁₅N | Protected amine used in peptide synthesis |
This comparative analysis highlights the unique substitution pattern of this compound, which may influence its biological activity profile and functional applications .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Neuropharmacological Studies : Research on similar piperidine derivatives has demonstrated their efficacy in modulating neurotransmitter systems. For instance, studies have shown that certain piperidines can enhance serotonin release and inhibit reuptake, suggesting possible antidepressant effects .
- Metabolic Effects : Investigations into structurally related compounds have revealed lipid-lowering properties in animal models. Such findings indicate that this compound could potentially influence metabolic pathways, warranting further exploration .
Scientific Research Applications
Medicinal Chemistry
4-[(3-Methylbutoxy)methyl]piperidine hydrochloride is being investigated for its potential therapeutic applications. Its structural similarity to other piperidine derivatives suggests possible interactions with neurotransmitter systems, making it a candidate for developing drugs targeting neurological disorders.
- Neuropharmacology : Preliminary studies indicate that compounds with similar structures may modulate neurotransmitter release and exhibit neuroprotective effects. Further research is needed to elucidate these interactions specifically for this compound.
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic molecules. Its functional groups allow it to participate in nucleophilic substitutions and other reactions typical of amines.
- Reactivity : The presence of the 3-methylbutoxy group may enhance its reactivity in organic synthesis, allowing it to act as a nucleophile or leaving group under specific conditions.
Material Science
This compound has potential applications in developing polymers and resins. Its unique structure may contribute to advancements in material durability and performance.
CNS Effects
Research indicates that piperidine derivatives can influence central nervous system (CNS) activity. While specific data on this compound is sparse, ongoing investigations into related compounds suggest:
- Neuroprotective Properties : These compounds may provide neuroprotection through modulation of neurotransmitter systems, warranting further exploration of this specific compound's effects.
Anti-inflammatory Studies
Studies on related piperidine compounds have shown promise in inhibiting inflammatory pathways:
- Enzyme Inhibition : Research indicates that similar compounds can inhibit PDEs, impacting inflammation and cell proliferation pathways.
- Receptor Modulation : These compounds may act as agonists or antagonists at certain GPCRs, influencing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 4-[(3-Methylbutoxy)methyl]piperidine HCl | N/A | C₁₂H₂₄ClNO₂ | ~265.8* | Branched 3-methylbutoxy-methyl |
| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy |
| 4-(3-Methoxyphenyl)piperidine HCl | 325808-20-6 | C₁₂H₁₈ClNO | 227.73 | 3-Methoxyphenyl |
| Paroxetine Hydrochloride | 78246-49-8 | C₁₉H₂₀FNO₃·HCl | 365.83 | Benzodioxol, fluorophenyl |
| Piperidine (Trifluoromethylphenyl) HCl | 193357-81-2 | C₁₃H₁₅ClF₃N | 289.71 | 4-Trifluoromethylphenyl-methyl |
*Estimated based on molecular formula.
Key Observations:
- Branched vs. Aromatic Substituents: The target compound’s 3-methylbutoxy group provides steric bulk and moderate lipophilicity, distinct from the planar aromatic substituents in 4-(Diphenylmethoxy)piperidine HCl (higher lipophilicity) and 4-(3-Methoxyphenyl)piperidine HCl (electron-donating methoxy) .
- Electron-Withdrawing Groups: The trifluoromethyl group in CAS 193357-81-2 enhances lipophilicity and metabolic stability, contrasting with the target’s alkoxy group .
- Pharmacological Relevance: Paroxetine’s benzodioxol and fluorophenyl groups are critical for serotonin reuptake inhibition, highlighting how substituent choice dictates biological activity .
Physicochemical and Functional Comparisons
Solubility and Reactivity
- 4-[(3-Methylbutoxy)methyl]piperidine HCl: Moderate solubility in polar solvents due to ether oxygen’s hydrogen-bonding capacity. Reactivity influenced by the nucleophilic piperidine nitrogen and flexible alkoxy chain .
- Paroxetine HCl: High solubility in acidic conditions (hydrochloride salt); benzodioxol group participates in π-π stacking interactions .
Preparation Methods
Alkylation of 4-Hydroxymethylpiperidine Derivatives
One common approach involves the alkylation of 4-(hydroxymethyl)piperidine or its derivatives with 3-methylbutyl halides or related alkylating agents.
- Starting Material: 4-(Hydroxymethyl)piperidine or 4-piperidinemethanol.
- Alkylating Agent: 3-methylbutyl bromide or chloride.
- Base: A suitable base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group.
- Solvent: Polar aprotic solvents like DMF or DMSO.
- Reaction Conditions: Stirring at room temperature or mild heating (50–80°C) for several hours.
- Work-up: Extraction, washing, and purification by recrystallization or chromatography.
- Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt.
This method yields the target compound by nucleophilic substitution where the hydroxyl group is converted to the ether linkage with the 3-methylbutyl group.
Reductive Amination Approach
Another synthetic route involves reductive amination of 4-piperidone derivatives with 3-methylbutoxy-containing aldehydes or ketones.
- Starting Material: 4-piperidone or 4-piperidone hydrochloride.
- Aldehyde/Ketone: 3-methylbutoxyacetaldehyde or similar.
- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.
- Solvent: Methanol or ethanol.
- Reaction Conditions: Room temperature to mild heating, typically 2–24 hours.
- Isolation: Acidification with HCl to form the hydrochloride salt.
This method allows for the direct formation of the substituted piperidine ring with the desired ether substituent.
Etherification via Williamson Synthesis
The Williamson ether synthesis can be adapted for the preparation of the 3-methylbutoxy moiety attached to the piperidine ring.
- The piperidine derivative bearing a suitable leaving group (e.g., 4-(chloromethyl)piperidine) is reacted with sodium 3-methylbutoxide.
- The reaction proceeds in an aprotic solvent at elevated temperatures.
- The product is then converted to the hydrochloride salt.
Representative Data Table of Preparation Conditions
| Method | Starting Materials | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Alkylation | 4-(Hydroxymethyl)piperidine + 3-methylbutyl bromide | K2CO3, DMF, 60°C, 12 h | 70–85 | Straightforward, moderate yield |
| Reductive Amination | 4-piperidone + 3-methylbutoxyacetaldehyde | NaBH3CN, MeOH, rt, 24 h | 65–80 | Mild conditions, good selectivity |
| Williamson Ether Synthesis | 4-(Chloromethyl)piperidine + sodium 3-methylbutoxide | DMSO, 80°C, 8 h | 60–75 | Requires careful control of base |
Q & A
Basic Questions
Q. What are the critical considerations for synthesizing 4-[(3-Methylbutoxy)methyl]piperidine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves alkylation or substitution reactions. For piperidine derivatives, coupling reactions using piperidine precursors with halogenated or sulfonated intermediates under basic conditions (e.g., triethylamine) are common . Purification may require column chromatography or recrystallization to isolate the hydrochloride salt. Reaction optimization should prioritize temperature control (e.g., 0–25°C) and inert atmospheres to minimize side reactions. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and guide experimental design .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point, solubility) for this compound?
- Methodological Answer : Cross-validate data using multiple sources and experimental verification. For example, if conflicting melting points are reported (e.g., 175–180°C in vs. 222–224°C in ), conduct differential scanning calorimetry (DSC) under controlled conditions. Solubility tests in polar (water, ethanol) and nonpolar solvents (dichloromethane) can resolve inconsistencies. Document batch-specific variations (e.g., hydration state) that may affect results .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow SDS guidelines for piperidine derivatives:
- Personal Protection : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent hygroscopic degradation .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations can model reaction intermediates and transition states. For example, ICReDD’s reaction path search methods () use density functional theory (DFT) to predict activation energies for substitution or oxidation reactions. Machine learning algorithms can analyze experimental datasets (e.g., reaction yields, solvent effects) to optimize conditions (e.g., catalyst loading, solvent polarity) .
Q. What strategies address contradictions in toxicological data for piperidine derivatives?
- Methodological Answer : When acute toxicity data is absent (e.g., ), use read-across approaches with structurally similar compounds (e.g., 3-Methyl-4-piperidone hydrochloride in ). Conduct in vitro assays (e.g., Ames test for mutagenicity) and in silico toxicity prediction tools (e.g., OECD QSAR Toolbox). For ecotoxicology, prioritize biodegradability studies (e.g., OECD 301) if persistence data is lacking .
Q. How does the (3-Methylbutoxy)methyl substituent influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The ether-linked methylbutoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. To assess bioactivity, synthesize analogs with varying chain lengths (e.g., ethoxy vs. butoxy) and compare via structure-activity relationship (SAR) studies. Use nuclear magnetic resonance (NMR) to monitor conformational changes in the piperidine ring upon substitution .
Q. What experimental controls are critical when studying this compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies at pH 1–13 (simulating physiological and storage conditions). Monitor degradation via high-performance liquid chromatography (HPLC) and identify byproducts using liquid chromatography-mass spectrometry (LC-MS). For hydrolytic stability, compare half-lives in aqueous buffers (pH 7.4) vs. organic solvents .
Data Contradiction and Analysis
Q. How should researchers reconcile conflicting storage recommendations (e.g., temperature ranges) across SDS sources?
- Methodological Answer : Prioritize manufacturer-specific guidelines (e.g., Kishida Chemical’s 2–8°C in vs. Aaron Chemicals’ ambient storage in ). Test stability under both conditions using thermal gravimetric analysis (TGA) to detect decomposition. If hygroscopicity is noted ( ), use desiccants or inert gas purging regardless of temperature .
Q. What methodologies validate the absence of genotoxicity in this compound when historical data is limited?
- Methodological Answer : Perform comet assays (single-cell gel electrophoresis) to detect DNA strand breaks in mammalian cell lines. Combine with micronucleus tests to assess chromosomal damage. If negative, corroborate with Ames II assays using Salmonella strains (TA98, TA100) ± metabolic activation (S9 fraction) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
